Acridine carboxamide
Overview
Description
Acridine Carboxamide is a chemotherapy agent that belongs to the family of drugs known as topoisomerase inhibitors. It is characterized by its unique planar ring structure, which allows it to intercalate into DNA, thereby inhibiting the function of topoisomerase enzymes. This compound has been studied for its potential in treating various types of cancer, although its clinical efficacy has been limited .
Mechanism of Action
Target of Action
Acridine Carboxamide, also known as DACA, primarily targets the enzyme DNA topoisomerase II . This enzyme plays a crucial role in DNA replication and transcription, chromosome condensation, and chromatid separation .
Mode of Action
DACA interacts with its target, DNA topoisomerase II, in a unique way. It acts primarily as a topoisomerase II catalytic inhibitor . This means that DACA inhibits the segregation of daughter chromatids during anaphase . The unique planar ring structure of DACA allows it to act as a DNA intercalator , which means it can insert itself between the DNA base pairs, disrupting the DNA structure and function .
Biochemical Pathways
The primary biochemical pathway affected by DACA is the DNA replication and transcription process, due to its interaction with DNA topoisomerase II . By inhibiting this enzyme, DACA disrupts the normal cell cycle, particularly the segregation of daughter chromatids during anaphase . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The primary result of DACA’s action is the disruption of the normal cell cycle, leading to cell death . This is particularly effective against rapidly dividing cells, such as cancer cells .
Action Environment
The action of DACA can be influenced by several environmental factors. For example, the mode of delivery can impact the drug’s efficacy and toxicity . Additionally, DACA has been shown to be able to circumvent several types of drug resistance, making it potentially useful in cases where other treatments have failed .
Biochemical Analysis
Biochemical Properties
Daca plays a crucial role in biochemical reactions, primarily through its interaction with DNA. It acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription . Daca interacts with enzymes such as topoisomerase I and II, which are essential for DNA replication and repair. By inhibiting these enzymes, Daca induces DNA damage and apoptosis in cancer cells .
Cellular Effects
Daca has profound effects on various types of cells and cellular processes. In cancer cells, Daca induces cytotoxicity by causing DNA double-strand breaks and inhibiting cell division . This compound also affects cell signaling pathways, leading to the activation of apoptotic pathways and the suppression of cell proliferation . Additionally, Daca influences gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of Daca involves its binding interactions with DNA and topoisomerase enzymes. Daca intercalates into the DNA helix, causing structural distortions that inhibit the activity of topoisomerase I and II . This inhibition prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and the activation of DNA damage response pathways . Furthermore, Daca can induce changes in gene expression by modulating the activity of transcription factors and chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Daca can vary over time. Studies have shown that Daca is relatively stable under physiological conditions, but it can undergo degradation over extended periods . The long-term effects of Daca on cellular function include sustained DNA damage, inhibition of cell proliferation, and induction of apoptosis . These effects are observed in both in vitro and in vivo studies, highlighting the potential of Daca as a therapeutic agent .
Dosage Effects in Animal Models
The effects of Daca vary with different dosages in animal models. At low doses, Daca exhibits potent anticancer activity with minimal toxicity . At higher doses, Daca can cause adverse effects such as myelosuppression, gastrointestinal toxicity, and neurotoxicity . These dose-dependent effects highlight the importance of optimizing the dosage regimen to achieve maximum therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
Daca is metabolized in the liver through various pathways, including N-oxidation and acridone formation . The major metabolites of Daca include Daca-N-oxide and Daca-9(10H)-acridone, which are excreted in the urine . These metabolic pathways play a crucial role in the detoxification and elimination of Daca from the body . Additionally, the metabolism of Daca can influence its pharmacokinetics and therapeutic efficacy .
Transport and Distribution
Daca is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It accumulates in the cell nucleus, where it exerts its cytotoxic effects by intercalating into DNA . Daca is also distributed to other cellular compartments, including the cytoplasm and acidic vesicles of the membrane trafficking system . The intracellular distribution of Daca is influenced by factors such as pH and the presence of transport proteins .
Subcellular Localization
The subcellular localization of Daca is primarily in the cell nucleus, where it interacts with DNA and topoisomerase enzymes . This localization is facilitated by the planar structure of Daca, which allows it to intercalate into the DNA helix . Additionally, Daca can be found in other subcellular compartments, such as the cytoplasm and endosomal vesicles . The subcellular localization of Daca is critical for its activity and function, as it determines the sites of DNA damage and enzyme inhibition .
Preparation Methods
The synthesis of Acridine Carboxamide typically involves the Ullmann condensation reaction. In the first step, 2-arylamino benzoic acids are prepared by reacting 2-bromobenzoic acid with different anilines. The resulting compounds are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Acridine Carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms on the acridine ring are replaced by nucleophiles.
Intercalation: The planar structure of this compound allows it to intercalate into DNA, disrupting the function of enzymes like topoisomerase.
Scientific Research Applications
Acridine Carboxamide has a broad spectrum of scientific research applications:
Chemistry: Used as a model compound for studying DNA intercalation and enzyme inhibition.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of fluorescent dyes and materials for visualizing biomolecules.
Comparison with Similar Compounds
Acridine Carboxamide is unique due to its specific structure and mechanism of action. Similar compounds include:
Amsacrine: Another topoisomerase inhibitor with a similar planar structure.
Triazoloacridone: Known for its anticancer properties and DNA intercalation ability.
Quinacrine: Used as an antimalarial and has similar DNA intercalation properties
These compounds share the ability to intercalate into DNA and inhibit topoisomerase enzymes, but this compound is distinguished by its specific chemical structure and the particular pathways it affects.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-21(2)11-10-19-18(22)15-8-5-7-14-12-13-6-3-4-9-16(13)20-17(14)15/h3-9,12H,10-11H2,1-2H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGNERSKEKDZDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237739 | |
Record name | N-(2'-(Dimethylamino)ethyl)acridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89459-25-6 | |
Record name | N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89459-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2'-(Dimethylamino)ethyl)acridine-4-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089459256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acridine Carboxamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11880 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-(2'-(Dimethylamino)ethyl)acridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACRIDINE CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N3V8R4E13 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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